5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester
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Overview
Description
5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique functional groups, which include an acetyloxy group, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Functional Groups: The amino group can be introduced through nucleophilic substitution reactions, while the acetyloxy group can be added via esterification reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: A simpler thiazole derivative with similar reactivity.
2-Amino-5-thiazolecarboxylic acid: Another thiazole compound with an amino group.
4-Methyl-2-phenylamino-5-thiazolecarboxylic acid: A thiazole derivative with a phenylamino group.
Uniqueness
5-Thiazolecarboxylic acid, 4-[(acetyloxy)methyl]-2-amino-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its acetyloxy and methyl ester groups make it particularly versatile for various chemical transformations and applications in different fields.
Properties
CAS No. |
62591-30-4 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 4-(acetyloxymethyl)-2-amino-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O4S/c1-4(11)14-3-5-6(7(12)13-2)15-8(9)10-5/h3H2,1-2H3,(H2,9,10) |
InChI Key |
MYZBLJREPULHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(SC(=N1)N)C(=O)OC |
Origin of Product |
United States |
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